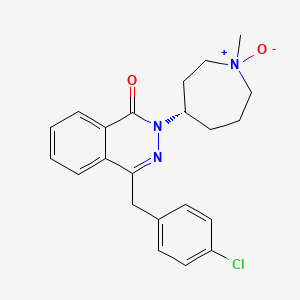

(S)-Azelastine N-Oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-MDYZWHIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of (S)-Azelastine N-Oxide

Structural Characterization, Synthesis, and Pharmaceutical Significance[1]

Executive Summary

(S)-Azelastine N-Oxide (CAS: 1346617-06-8) is a critical oxidative metabolite and pharmacopoeial impurity of the second-generation antihistamine Azelastine.[1][2][3] Chemically defined as 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one , this compound represents a key degradation product monitored during the stability profiling of ophthalmic and intranasal azelastine formulations.[1]

This guide provides a comprehensive technical analysis of (S)-Azelastine N-Oxide, detailing its physicochemical properties, synthetic pathways, and analytical characterization.[1] It is designed for pharmaceutical scientists requiring rigorous data for impurity profiling and method development.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The N-oxidation of the tertiary amine within the azepane ring significantly alters the polarity and solubility profile of the molecule compared to the parent drug.[1]

Table 1: Physicochemical Core Data

| Parameter | Technical Specification |

| Common Name | (S)-Azelastine N-Oxide |

| Synonyms | Azelastine USP Related Compound F; Azelastine Impurity F |

| CAS Number | 1346617-06-8 (Specific (S)-isomer); 640279-88-5 (Racemic/Unspecified) |

| Molecular Formula | C₂₂H₂₄ClN₃O₂ |

| Molecular Weight | 397.90 g/mol |

| Exact Mass | 397.1557 Da |

| Chirality | (S)-configuration at Azepane C4; Nitrogen center is diastereomeric |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~4.5 (N-oxide oxygen), significantly less basic than parent amine |

Structural Analysis & Stereochemistry

The parent molecule, (S)-Azelastine, possesses a single chiral center at the C4 position of the azepane ring.[1] Upon N-oxidation, the nitrogen atom adopts a tetrahedral geometry and becomes a new chiral center.[1] Consequently, (S)-Azelastine N-Oxide exists as a pair of diastereomers (cis and trans relative to the C4-phthalazinone substituent).[1]

-

Parent Drug: (S)-Azelastine (Tertiary amine, basic).[1]

-

Target: (S)-Azelastine N-Oxide (Amine oxide, polar, zwitterionic character).[1]

Synthetic Methodology

The preparation of (S)-Azelastine N-Oxide is typically achieved via the direct oxidation of (S)-Azelastine.[1] While metabolic pathways utilize cytochrome P450 and flavin-containing monooxygenases (FMOs), laboratory synthesis employs electrophilic oxygen sources.[1]

Protocol: Chemical Oxidation via m-CPBA

Note: This protocol describes a standard laboratory synthesis for structural confirmation and reference standard generation.

Reagents:

-

Substrate: (S)-Azelastine free base[1]

-

Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)[1]

-

Solvent: Dichloromethane (DCM) or Methanol[1]

-

Quench: Sodium bisulfite (NaHSO₃)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of (S)-Azelastine in DCM at 0°C under an inert atmosphere (N₂).

-

Addition: Dropwise addition of 1.1 eq of m-CPBA dissolved in DCM. Maintain temperature < 5°C to prevent over-oxidation or N-dealkylation side reactions.[1]

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC or HPLC for the disappearance of the starting amine.[1]

-

Work-up: Wash the organic layer with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct) followed by sodium bisulfite solution (to quench excess peroxide).[1]

-

Purification: The N-oxide is significantly more polar than the amine.[1] Purify via flash column chromatography (Silica gel; gradient elution with DCM:MeOH).

Synthetic Pathway Diagram

The following diagram illustrates the transformation and the stereochemical implications.

Figure 1: Synthetic pathway for the N-oxidation of (S)-Azelastine, highlighting the formation of diastereomers.

Analytical Characterization & Impurity Profiling[1][7]

Distinguishing the N-oxide from the parent drug and other metabolites (e.g., Desmethylazelastine) is critical for quality control.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Parent Ion: (S)-Azelastine [M+H]⁺ = m/z 382.[1]

-

N-Oxide Ion: (S)-Azelastine N-Oxide [M+H]⁺ = m/z 398.[1]

-

Fragmentation Pattern: The N-oxide often shows a characteristic loss of oxygen [M-16] or cleavage of the azepane ring during MS/MS fragmentation.[1]

HPLC Behavior

Due to the high polarity of the N-oxide bond (N⁺–O⁻), the N-oxide elutes earlier than the parent azelastine in Reverse-Phase HPLC (RP-HPLC) under standard acidic conditions (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).[1]

-

Retention Order: (S)-Azelastine N-Oxide < Desmethylazelastine < (S)-Azelastine.[1]

Impurity Logic Diagram

The following flowchart details the logic for identifying Related Compound F during stability testing.

Figure 2: Analytical decision tree for identifying Azelastine N-Oxide in stability samples.

Pharmaceutical Significance

Regulatory Context

(S)-Azelastine N-Oxide is classified as a degradation product and a metabolite .[1]

-

ICH Guidelines: As a known impurity, it must be quantified.[1] If levels exceed the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower), toxicity qualification is required.[1]

Stability Implications

The N-oxide forms readily under oxidative stress (exposure to air, peroxides in excipients).[1] Formulations must be protected from light and oxidizing agents to minimize the formation of Related Compound F.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313564, (S)-Azelastine N-Oxide. Retrieved from [Link][1][2]

-

United States Pharmacopeia (USP). Azelastine Hydrochloride Monograph: Related Compounds. USP-NF Online.[1] (Requires Subscription for full text).

-

Veeprho Laboratories. Azelastine Impurity Standards: Structure and Characterization. Retrieved from [Link]

-

ResearchGate. Synthesis and structure of azelastine-N-oxides. Retrieved from [Link]

Sources

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Azelastine N-Oxide | C22H24ClN3O2 | CID 71313564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Azelastine N-Oxide (Mixture of Diastereomers) - SRIRAMCHEM [sriramchem.com]

CAS number and physicochemical properties of (S)-Azelastine N-Oxide

Advanced Characterization, Synthesis, and Analytical Profiling

Executive Summary

(S)-Azelastine N-Oxide (CAS 1346617-06-8) is the oxidative metabolite and primary degradation impurity of (S)-Azelastine, a potent second-generation histamine H1-receptor antagonist. While Azelastine is clinically marketed as a racemic mixture (hydrochloride salt), the (S)-enantiomer exhibits distinct pharmacodynamic properties. The N-oxide variant represents a critical quality attribute (CQA) in drug development, serving as both a marker for oxidative stability and a target for metabolic profiling.

This guide provides a definitive technical analysis of (S)-Azelastine N-Oxide, synthesizing physicochemical data, robust synthesis protocols, and validation methodologies for researchers in pharmaceutical development.

Chemical Identity & Physicochemical Properties

The N-oxide moiety introduces significant polarity changes compared to the parent tertiary amine, altering solubility and retention behavior in reverse-phase chromatography.

2.1 Nomenclature & Identification

| Parameter | Technical Specification |

| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one |

| Common Name | (S)-Azelastine N-Oxide |

| CAS Number | 1346617-06-8 (Specific (S)-isomer) Note: 640279-88-5 refers to the racemate/mixture |

| Synonyms | Azelastine USP Related Compound F (S-isomer analog); (S)-Azelastine Impurity F |

| Molecular Formula | C₂₂H₂₄ClN₃O₂ |

| Molecular Weight | 397.90 g/mol |

| Stereochemistry | (S)-configuration at C4 of the azepane ring.[1][2][3][][5][6][7][8][9] Note: N-oxidation creates a potential second chiral center at the nitrogen, often resulting in diastereomers. |

2.2 Physicochemical Data Profile

| Property | Value / Observation |

| Appearance | White to pale yellow solid |

| Melting Point | >130°C (with decomposition) |

| Solubility | Soluble in DMSO, Ethanol; Slightly soluble in Chloroform; Very slightly soluble in Methanol |

| LogP (Calc) | ~3.8 (Reduced lipophilicity vs. parent Azelastine due to N-O dipole) |

| Hygroscopicity | Hygroscopic (Requires storage under inert atmosphere) |

| pKa | ~4.5 (N-oxide oxygen is weakly basic) |

Synthesis & Preparation Protocol

The following protocol describes the controlled oxidation of (S)-Azelastine to generate the N-oxide reference standard. This method prioritizes yield and stereochemical integrity.

Reaction Principle: Nucleophilic attack of the tertiary amine lone pair on the electrophilic oxygen of a peroxide species.

3.1 Reagents & Materials

-

Substrate: (S)-Azelastine free base (or HCl salt neutralized with NaHCO₃).

-

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for mildness) or Hydrogen Peroxide (H₂O₂, 30%).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

-

Quenching Agent: Sodium sulfite (Na₂SO₃) or Sodium thiosulfate.

3.2 Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq (e.g., 500 mg) of (S)-Azelastine in DCM (10 mL). Cool the solution to 0°C in an ice bath to minimize side reactions (e.g., N-dealkylation).

-

Oxidation:

-

Option A (m-CPBA): Add 1.1 eq of m-CPBA portion-wise over 10 minutes. Maintain temperature < 5°C.

-

Option B (H₂O₂): Add 5.0 eq of 30% H₂O₂ dropwise. Allow to warm to room temperature (RT) and stir for 12-24 hours.

-

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.[6][8][10][11][12] The N-oxide will appear more polar (lower R_f) than the parent amine.

-

Work-up:

-

Quench excess oxidant with 10% aqueous Na₂SO₃ solution.

-

Wash the organic layer with saturated NaHCO₃ (to remove benzoic acid byproduct if using m-CPBA) and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

-

Isolation: Recrystallize from Acetone/Ether or precipitate from cold diethyl ether to yield (S)-Azelastine N-Oxide as a white solid.

Analytical Characterization & Validation

Trustworthy identification requires orthogonal analytical techniques to distinguish the N-oxide from other oxidative impurities (e.g., lactam formation).

4.1 HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm and 290 nm.

-

Retention Logic: (S)-Azelastine N-Oxide elutes earlier than (S)-Azelastine due to the high polarity of the N⁺–O⁻ bond.

4.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 398.15 m/z.

-

Fragmentation Pattern:

-

Loss of Oxygen [M-16] is a characteristic fragmentation of N-oxides, reverting to the parent amine mass (382 m/z).

-

Cleavage of the azepane ring system.

-

4.3 NMR Spectroscopy Criteria

-

¹H NMR (DMSO-d₆): The methyl group attached to the nitrogen (N-CH₃) shifts downfield significantly (from ~2.3 ppm in parent to ~3.0–3.2 ppm in N-oxide) due to the deshielding effect of the positive charge on nitrogen.

-

¹³C NMR: Similar downfield shifts observed for carbons alpha to the nitrogen.

Metabolic Pathway & Biological Context

(S)-Azelastine N-Oxide is a Phase I metabolite formed primarily by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) isoenzymes. Unlike N-desmethyl azelastine (active metabolite), the N-oxide is generally considered less pharmacologically active but serves as a reservoir that can be retro-reduced to the parent drug in vivo.

5.1 Pathway Visualization

The following diagram illustrates the oxidative pathway from (S)-Azelastine to its N-Oxide and the potential for retro-reduction.

Figure 1: Metabolic interconversion of (S)-Azelastine and its N-Oxide metabolite.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313564, (S)-Azelastine N-Oxide. Retrieved from [Link]

-

United States Pharmacopeia (USP). Azelastine Hydrochloride: Related Compound F (Azelastine N-Oxide).[2] USP Monograph.

-

Chindhe, S. A., et al. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride.[10][11] Research Square (Preprint). Retrieved from [Link]

-

Veeprho Laboratories. Azelastine N-Oxide Impurity Standards. Retrieved from [Link][][5]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (S)-Azelastine N-Oxide | C22H24ClN3O2 | CID 71313564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. Azelastine N-Oxide (Mixture of Diastereomers) - SRIRAMCHEM [sriramchem.com]

- 7. mybiosource.com [mybiosource.com]

- 8. usbio.net [usbio.net]

- 9. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride | Sciety [sciety.org]

- 11. researchgate.net [researchgate.net]

- 12. ijcrt.org [ijcrt.org]

An In-depth Technical Guide on (S)-Azelastine N-Oxide as a Pharmaceutical Impurity in Azelastine Formulations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelastine, a potent second-generation antihistamine, is widely formulated in nasal sprays and ophthalmic solutions for the management of allergic rhinitis and conjunctivitis.[1][2] The efficacy and safety of these pharmaceutical products are contingent upon the purity of the active pharmaceutical ingredient (API), Azelastine. (S)-Azelastine N-Oxide has been identified as a significant impurity and degradation product that can arise during the manufacturing process and upon storage of Azelastine-containing formulations. This technical guide provides a comprehensive overview of (S)-Azelastine N-Oxide, including its chemical properties, formation pathways, and robust analytical methodologies for its detection and quantification. Adherence to stringent regulatory guidelines on impurities is paramount, and this guide offers insights into the control strategies necessary to ensure the quality, safety, and efficacy of Azelastine drug products.

Introduction to Azelastine and the Imperative of Impurity Profiling

Azelastine is a phthalazinone derivative that functions as a histamine H1-receptor antagonist.[1][3] Its therapeutic action is primarily achieved by blocking the effects of histamine, a key mediator in allergic reactions.[4] Azelastine is a racemic mixture, and its synthesis and formulation processes are susceptible to the generation of impurities.[1] Pharmaceutical impurities are substances in a drug product that are not the API or excipients. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines for the control of impurities, as they can potentially impact the safety and efficacy of the drug product.[5][6]

The presence of impurities, even in minute quantities, can have significant consequences, including:

-

Altered Efficacy: Impurities may have a reduced or different pharmacological activity compared to the API.

-

Toxicity: Some impurities can be toxic, leading to adverse drug reactions.

-

Impact on Stability: Impurities can affect the stability of the drug product, leading to degradation and a shorter shelf-life.

Therefore, a thorough understanding and control of impurities, such as (S)-Azelastine N-Oxide, are critical components of drug development and manufacturing.

(S)-Azelastine N-Oxide: A Key Impurity

(S)-Azelastine N-Oxide is a metabolite and a degradation product of Azelastine.[] It is also recognized as Azelastine USP Related Compound F.[8] The formation of N-oxides is a common metabolic and degradation pathway for tertiary amines like Azelastine.[9]

Chemical and Physical Properties

A comparative summary of the chemical properties of Azelastine and (S)-Azelastine N-Oxide is presented below.

| Property | Azelastine | (S)-Azelastine N-Oxide |

| Molecular Formula | C22H24ClN3O[10] | C22H24ClN3O2[10] |

| Molecular Weight | 381.90 g/mol [10] | 397.9 g/mol [10] |

| CAS Number | 58581-89-8[10] | 1346617-06-8[10] |

| Appearance | White to off-white crystalline powder[11] | Pale Yellow Solid[] |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one[1] | 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one[12] |

Formation and Degradation Pathways

(S)-Azelastine N-Oxide can be formed through oxidative degradation of Azelastine.[9][13] Stress degradation studies have shown that Azelastine is susceptible to degradation under oxidative, acidic, and alkaline conditions.[13][14] The tertiary amine group in the azepane ring of Azelastine is prone to oxidation, leading to the formation of the corresponding N-oxide.[9]

Factors that can contribute to the formation of (S)-Azelastine N-Oxide include:

-

Exposure to Oxidizing Agents: Contact with peroxides or other oxidizing agents during manufacturing or storage can promote N-oxide formation.[9]

-

Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

-

Exposure to Light and High Temperatures: Photolytic and thermal stress can also contribute to the degradation of Azelastine.[13]

-

pH of the Formulation: Azelastine has shown visible degradation in both acidic and alkaline conditions.[14]

Sources

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. droracle.ai [droracle.ai]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Official web site : ICH [ich.org]

- 8. Azelastine N-Oxide (Mixture of Diastereomers) - SRIRAMCHEM [sriramchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemignition.com [chemignition.com]

- 12. (S)-Azelastine N-Oxide | C22H24ClN3O2 | CID 71313564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological activity and toxicity profile of (S)-Azelastine N-Oxide

Metabolic Profile, Impurity Characterization, and Safety Assessment

Executive Summary

Compound: (S)-Azelastine N-Oxide CAS: 1346617-06-8 (Specific stereoisomer), 640279-88-5 (General/Racemic) Regulatory Status: Pharmacopeial Impurity (USP Related Compound F); Phase I Metabolite. Primary Utility: Critical Quality Attribute (CQA) marker for oxidative degradation; Reference Standard for impurity profiling in Abbreviated New Drug Applications (ANDA).

This technical guide provides a comprehensive analysis of (S)-Azelastine N-Oxide, a key oxidative metabolite and process impurity of the second-generation antihistamine Azelastine. While the parent drug is a potent histamine H1-receptor antagonist, the N-oxide derivative represents a critical control point in drug development, serving as an indicator of oxidative stress during manufacturing and storage, as well as a metabolic exit route in vivo.

Chemical Identity and Stereochemical Context

Azelastine is typically administered as a racemic mixture.[1] However, the pharmacological distinctiveness of the enantiomers necessitates precise characterization. (S)-Azelastine N-Oxide arises from the oxidation of the tertiary nitrogen within the azepane ring of the (S)-enantiomer.

-

IUPAC Name: 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

-

Solubility: Slightly soluble in chloroform and methanol; hygroscopic nature requires storage under inert gas at -20°C.[2][6]

Stereochemical Note: Upon N-oxidation, the nitrogen atom becomes a potential chiral center, theoretically creating diastereomers. However, in the context of regulatory reporting (USP/EP), it is primarily tracked as the N-oxide of the specific parent enantiomer.

Pharmacological Activity Profile

Unlike the active metabolite desmethylazelastine , which retains significant H1-antagonist activity, (S)-Azelastine N-Oxide is primarily characterized by attenuated pharmacological potency.

2.1 Receptor Affinity and Efficacy

Current structure-activity relationship (SAR) models and in vitro assays indicate that N-oxidation of the azepane nitrogen significantly alters the basicity and steric profile of the pharmacophore.

-

H1-Receptor Interaction: The tertiary amine in Azelastine is crucial for ionic bonding with the aspartic acid residue in the H1 receptor transmembrane domain. The formation of the N-oxide (N⁺-O⁻) creates a dipole that disrupts this optimal ionic interaction, leading to reduced binding affinity compared to the parent compound.

-

Clinical Implication: The N-oxide is considered a metabolic deactivation product rather than a therapeutic contributor.

2.2 Metabolic Pathway (Phase I)

In vivo, Azelastine undergoes extensive metabolism. The N-oxide pathway is a minor route compared to demethylation but is significant for mass balance.

-

Enzymatic Driver: Cytochrome P450 isoforms (primarily CYP3A4 and CYP2D6) facilitate the N-oxidation.

-

Excretion: The increased polarity of the N-oxide facilitates renal elimination compared to the lipophilic parent drug.

Visualization: Azelastine Metabolic & Degradation Pathways

The following diagram illustrates the dual origin of the N-oxide: biological metabolism and chemical degradation (impurity formation).

Figure 1: Dual pathways for (S)-Azelastine N-Oxide formation: Enzymatic metabolism (CYP450) and oxidative degradation (Impurity formation).

Toxicity Profile and Safety Assessment

For drug developers, the toxicity profile of (S)-Azelastine N-Oxide is evaluated under two frameworks: as a metabolite (MIST guidelines) and as an impurity (ICH Q3A/B).

3.1 Cytotoxicity Data

Recent studies utilizing the Sulforhodamine B (SRB) assay have characterized the cytotoxicity of Azelastine N-oxides.[7]

-

Finding: The N-oxide demonstrates a non-cytotoxic profile in standard cell lines at varying concentrations.

-

Significance: This suggests that the oxidative degradation product does not introduce acute cellular toxicity distinct from the parent compound, supporting its qualification at higher limits if necessary.

3.2 Impurity Qualification (ICH Q3A/B)

As "Related Compound F," this molecule must be monitored.

-

Genotoxicity: No structural alerts for mutagenicity (in silico DEREK/SAR analysis) are typically associated with the N-oxide motif in this scaffold, distinct from N-nitroso impurities.

-

Qualification Threshold: If the N-oxide exceeds the identification threshold (usually 0.10% or 0.20% depending on dose), it requires toxicological qualification. However, its presence as a human metabolite often exempts it from extensive animal toxicology testing per ICH MIST guidelines, provided the exposure in humans is higher than that found in the drug product.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols describe the synthesis of the standard for validation and the analytical method for detection.

4.1 Protocol: Controlled Synthesis of (S)-Azelastine N-Oxide

Purpose: To generate a high-purity reference standard for HPLC retention time confirmation.

Reagents:

-

(S)-Azelastine base (1.0 eq)[8]

-

Hydrogen Peroxide (30% w/v, 5.0 eq)

-

Methanol (HPLC Grade)

-

Platinum black (Catalyst - optional for rate enhancement)

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg of (S)-Azelastine in 10 mL of Methanol in a round-bottom flask.

-

Oxidation: Add 30% Hydrogen Peroxide dropwise at 0°C.

-

Reaction: Stir the mixture at ambient temperature (25°C) for 24 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). The N-oxide will appear more polar (lower Rf) than the parent.

-

Quenching: Quench excess peroxide using a saturated sodium sulfite solution.

-

Extraction: Evaporate methanol, extract aqueous residue with Chloroform (3x).

-

Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize from Ethanol/Ether to obtain the N-oxide as a white to pale yellow solid.

-

Validation: Confirm structure via ¹H-NMR (shift of N-methyl protons) and LC-MS (M+16 mass shift).

4.2 Protocol: HPLC-UV Detection Method

Purpose: Separation of Azelastine from N-Oxide and Desmethyl metabolites.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm (Phthalazinone chromophore) |

| Retention Logic | Order of Elution: N-Oxide (Polar) < Desmethyl < Azelastine (Parent) |

Visualization: Analytical Workflow

The following diagram details the logical flow for identifying and quantifying the N-oxide in a drug substance sample.

Figure 2: Analytical workflow for the identification and quantification of (S)-Azelastine N-Oxide in pharmaceutical samples.

Conclusion

(S)-Azelastine N-Oxide is a pivotal compound in the lifecycle management of Azelastine products. While it exhibits negligible cytotoxicity and reduced pharmacological potency compared to the parent drug, its formation is a key indicator of oxidative instability. For researchers and QA professionals, strict control of this impurity using the outlined HPLC protocols and reference standard synthesis is mandatory to ensure compliance with ICH Q3 guidelines and to maintain the safety profile of the final drug product.

References

-

Aquigen Bio Sciences. (n.d.). (S)-Azelastine N-Oxide Reference Standard Data. Retrieved from

-

Heinemann, U., et al. (2003). "Determination of azelastine and its metabolites in human plasma by HPLC." Journal of Chromatography B, 793, 389.[6]

-

ResearchGate. (2025).[7] Synthesis and structure of azelastine-N-oxides. Retrieved from

-

PubChem. (n.d.). (S)-Azelastine N-Oxide Compound Summary. National Library of Medicine. Retrieved from

-

Nakajima, M., et al. (1999).[9] "Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes."[9] Drug Metabolism and Disposition, 27(7), 792-797.[9] Retrieved from

-

United States Biological. (n.d.).[6] Azelastine N-Oxide Product Information. Retrieved from

Sources

- 1. droracle.ai [droracle.ai]

- 2. mybiosource.com [mybiosource.com]

- 3. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. (S)-Azelastine N-Oxide | CAS No: 1346617-06-8 [aquigenbio.com]

- 9. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical and Pharmacological Divergence: (S)-Azelastine N-Oxide vs. (R)-Azelastine N-Oxide

Executive Summary & Structural Definition

Azelastine , a second-generation H1-receptor antagonist, is historically marketed as a racemic mixture (Azelastine HCl). However, the pharmacological landscape is increasingly shifting toward single-enantiomer formulations to maximize therapeutic index. The N-Oxide variants are critical oxidative impurities (USP Related Compound F) and Phase I metabolites.

Understanding the difference between (S)-Azelastine N-Oxide and (R)-Azelastine N-Oxide requires a dual analysis of the carbon stereocenter (retained from the parent) and the nitrogen stereocenter (created upon oxidation).

The Stereochemical Matrix

Unlike the parent amine, the N-oxide introduces a new layer of stereocomplexity.

-

Parent Chirality (Carbon-4): The azepane ring is substituted at the C4 position. This center defines the (S) or (R) lineage.

-

Oxidative Chirality (Nitrogen-1): Upon oxidation, the tertiary nitrogen becomes tetrahedral and chiral (four distinct substituents: Oxygen, Methyl, C2-ring, C7-ring).

Consequently, " (S)-Azelastine N-Oxide" is not a single entity but potentially a pair of diastereomers (cis/trans relative to the C4 substituent), unless the oxidation is stereoselective.

| Feature | (S)-Azelastine N-Oxide | (R)-Azelastine N-Oxide |

| Parent Precursor | (S)-Azelastine | (R)-Azelastine |

| C4 Configuration | Sinister (S) | Rectus (R) |

| N-O Orientation | Axial or Equatorial (Diastereomeric pair) | Axial or Equatorial (Diastereomeric pair) |

| Regulatory Status | Impurity / Metabolite | Impurity / Metabolite |

| CAS (Generic) | 640279-88-5 (often refers to racemate/diastereomer mix) |

Pharmacological & Toxicological Divergence

Potency and Receptor Affinity

While the parent (R)-Azelastine is generally recognized as the eutomer (more active enantiomer) for H1-receptor antagonism, the N-oxides exhibit significantly altered pharmacodynamics.

-

Loss of Basicity: The N-oxide moiety neutralizes the basicity of the tertiary amine. This disrupts the ionic bond formation with the conserved Aspartate residue typically found in GPCR histamine receptors, drastically reducing binding affinity compared to the parent.

-

(R)-Lineage Potency: (R)-Azelastine N-Oxide retains the spatial arrangement of the p-chlorobenzyl and phthalazinone groups required for the hydrophobic pocket fit. It is expected to retain partial affinity, whereas the (S)-N-oxide (distomer lineage) is pharmacologically inert.

-

Blood-Brain Barrier (BBB) Permeability: The high polarity of the N-oxide (

) zwitterion prevents passive diffusion across the BBB. This reduces the central nervous system (CNS) side effects (somnolence) associated with the parent drug, although it also renders the metabolite therapeutically ineffective for CNS targets.

Toxicity and Metabolic Fate

Both enantiomeric N-oxides are "soft spots" in metabolic stability.

-

Cope Elimination: Under thermal stress, both (S) and (R) N-oxides can undergo Cope elimination to form hydroxylamines or alkenes, generating reactive impurities.

-

Reduction: In vivo, they can be reduced back to the parent amine (retro-metabolism), serving as a reservoir for the active drug.

Experimental Protocol: Synthesis of Standards

To study these differences, researchers must synthesize high-purity standards. The following protocol uses m-chloroperoxybenzoic acid (m-CPBA), preferred for its mild conditions which minimize racemization at the C4 center.

Oxidative Synthesis Workflow

Reagents: (S)-Azelastine (or (R)-Azelastine), m-CPBA (77%), Dichloromethane (DCM), 10% NaHCO3.

-

Dissolution: Dissolve 1.0 eq of (S)-Azelastine free base in DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.

-

Oxidation: Dropwise add m-CPBA (1.1 eq) dissolved in DCM over 20 minutes.

-

Causality: Low temperature prevents the formation of N-dealkylated byproducts (Cope elimination precursors).

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour. Monitor by TLC (MeOH/DCM 1:9). The N-oxide will appear significantly more polar (lower Rf) than the parent.

-

Workup: Wash the organic layer thrice with 10% NaHCO3 (to remove m-chlorobenzoic acid byproduct) and once with brine.

-

Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM with 1% Triethylamine).

-

Note: The N-oxide is sensitive to thermal degradation; avoid high temperatures during rotary evaporation.

-

Analytical Methodology: Chiral Separation

Separating (S)-Azelastine N-Oxide from (R)-Azelastine N-Oxide requires a specific chiral environment. Standard C18 columns cannot distinguish these enantiomers.

Chiral HPLC Protocol

This method is self-validating through the resolution factor (

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

-

Causality: The DEA is critical. N-oxides are polar and can interact non-specifically with silanols. DEA masks these sites and sharpens peak shape.

-

-

Detection: UV at 290 nm (Phthalazinone chromophore).

-

Temperature: 25°C.

System Suitability Criteria:

-

Resolution (

) between (S) and (R) N-oxide peaks > 1.5. -

Tailing Factor (

) < 1.5.

Visualization of Metabolic & Analytical Pathways

Figure 1: Parallel oxidation pathways of Azelastine enantiomers and their subsequent chiral resolution.

Regulatory & Stability Context (ICH Q3A/B)

From a drug development perspective, the distinction between (S) and (R) N-oxides becomes critical during Impurity Profiling .

-

Impurity Classification: Azelastine N-Oxide is listed as Impurity E in the European Pharmacopoeia (EP) and Related Compound F in the USP.

-

Racemic vs. Enantiomeric Limits:

-

If the drug substance is Racemic Azelastine HCl, the N-oxide limit (typically NMT 0.15%) applies to the sum of (S) and (R) N-oxides.

-

If the drug is a Chiral Formulation (e.g., pure (R)-Azelastine), the presence of (S)-Azelastine N-Oxide indicates chiral inversion of the parent or contamination with the distomer, requiring stricter control.

-

-

Stability: N-oxides are thermally labile. In stability studies (40°C/75% RH), N-oxide levels often increase initially due to oxidation of the parent, then decrease as they degrade into secondary amines or alkenes.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Azelastine Hydrochloride Monograph 1633. European Directorate for the Quality of Medicines & HealthCare. Link

-

United States Pharmacopeia (USP) . Azelastine Hydrochloride.[2][4][5][6][7] USP-NF.[8] Link

-

Simson Pharma . Azelastine N-Oxide Impurity Data Sheet. Link

-

BOC Sciences . Azelastine N-Oxide Metabolic Profile.

-

ResearchGate . Chromatographic separation of azelastine HCl and Impurities. Link

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. mdpi.com [mdpi.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride | Sciety [sciety.org]

- 6. researchgate.net [researchgate.net]

- 7. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine USP Related Compound F | CAS No- 640279-88-5 | Azelastine N-Oxide [chemicea.com]

Technical Guide: Identification and Characterization of Oxidative Degradation Products of Azelastine

Executive Summary

This technical guide details the identification of oxidative degradation products of Azelastine Hydrochloride (Azelastine HCl), a second-generation H1-receptor antagonist.[1] In compliance with ICH Q1A(R2) guidelines, understanding the stability profile of the Active Pharmaceutical Ingredient (API) is critical for establishing shelf-life and storage conditions.[2]

This document focuses exclusively on oxidative stress , a pathway that primarily targets the tertiary amine functionality of the azepine ring. We provide a validated workflow for generating, separating, and structurally characterizing these impurities using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS).

Chemical Basis of Susceptibility

Azelastine HCl (4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one) contains two distinct pharmacophores susceptible to chemical degradation:

-

The Phthalazinone Core: Generally stable but susceptible to hydrolytic ring cleavage under extreme acidic/alkaline stress.

-

The N-Methyl-Azepine Ring (Crucial for Oxidation): This seven-membered ring contains a tertiary amine. Tertiary amines are electron-rich nucleophiles. In the presence of reactive oxygen species (ROS) or peroxides, the lone pair on the nitrogen atom attacks the electrophilic oxygen, leading to the formation of N-oxides .

Hypothesis: The primary oxidative degradation product is Azelastine N-oxide , formed via direct oxidation of the azepine nitrogen. Secondary degradation may involve oxidative dealkylation (N-demethylation).

Experimental Protocol: Oxidative Stress

To generate degradation products relevant to shelf-life stability, we employ a controlled forced degradation protocol. This protocol is designed to achieve 5–20% degradation, ensuring sufficient impurity concentration for MS identification without destroying the impurity's secondary structure.

Reagents and Equipment

-

API: Azelastine Hydrochloride Reference Standard (>99.5% purity).

-

Oxidant: Hydrogen Peroxide (

), 30% w/v (A.R. Grade). -

Quenching Agent: Sodium Metabisulfite (

) or Catalase (enzyme). -

Solvent: Methanol/Water (50:50 v/v).

Stress Workflow

-

Preparation: Dissolve 50 mg of Azelastine HCl in 50 mL of diluent to obtain a 1 mg/mL stock solution.

-

Stress Induction: Transfer 5 mL of stock solution to a volumetric flask. Add 1 mL of 3%

. -

Incubation: Store at Room Temperature (

) for 4–6 hours.-

Note: Avoid refluxing initially. Thermal energy combined with oxidation can lead to secondary thermal degradation products (e.g., ring opening) that confuse the oxidative profile.

-

-

Quenching (Critical): Add a stoichiometric excess of Sodium Metabisulfite solution to neutralize residual peroxide.

-

Why? Injecting active peroxide into an HPLC column can damage the stationary phase and cause "on-column" oxidation, leading to artifact peaks.

-

-

Dilution: Dilute to volume with mobile phase to reach a final concentration of ~100 µg/mL for LC-MS injection.

Workflow Visualization

Figure 1: Step-by-step oxidative stress and analysis workflow.

Analytical Strategy (LC-MS/MS)

Standard HPLC-UV methods often fail to distinguish N-oxides from the parent drug due to similar chromophores. High-Resolution Mass Spectrometry (HRMS) is required for definitive identification.

Chromatographic Conditions (UPLC)

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.

-

Detection: PDA (240 nm) and MS.

Mass Spectrometry Parameters (Q-TOF)

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Source Voltage: 4.5 kV.

-

Mass Range: m/z 100–1000.

-

Collision Energy: Ramp 20–40 eV (for fragmentation studies).

Structural Elucidation of Impurities[4]

Based on the stress testing, two primary degradation products (DPs) are typically observed.

Degradation Product 1 (DP-Ox1): Azelastine N-Oxide

This is the major degradant. The tertiary amine of the azepine ring is oxidized.

-

Retention Time (RT): Elutes earlier than Azelastine.

-

Reasoning: The N-oxide moiety (

) is highly polar compared to the tertiary amine, reducing interaction with the hydrophobic C18 chain.

-

-

MS Spectrum:

-

Parent Drug: m/z 418.2 ([M+H]

). -

DP-Ox1: m/z 434.2 ([M+H]

). -

Shift: +16 Da (Addition of one Oxygen atom).

-

-

MS/MS Fragmentation:

-

A characteristic loss of 16 Da (Oxygen) or 18 Da (

) from the molecular ion is the "smoking gun" for N-oxides. -

Major fragment at m/z 112 (methyl-azepine ring fragment) in the parent shifts to m/z 128 in the degradant, confirming oxidation occurred on the ring.

-

Degradation Product 2 (DP-Ox2): Desmethyl Azelastine

Under more aggressive oxidative conditions (or radical initiation), oxidative dealkylation occurs.

-

MS Spectrum:

-

DP-Ox2: m/z 404.2 ([M+H]

). -

Shift: -14 Da (Loss of

).

-

-

Mechanism: Radical attack on the

-carbon next to the amine, followed by hydrolysis of the iminium intermediate.

Mechanistic Pathway Diagram

Figure 2: Proposed oxidative degradation pathways for Azelastine.

Data Summary & Control Strategy

Mass Spectrometry Data Table

| Compound | Identity | m/z [M+H]+ | Mass Shift | RRT (Approx) | Key Fragment Ions |

| Azelastine | Parent API | 418.2 | 0 | 1.00 | 112, 361 |

| DP-Ox1 | Azelastine N-oxide | 434.2 | +16 Da | ~0.85 | 128 (Oxidized ring), 416 (Loss of H2O) |

| DP-Ox2 | Desmethyl Azelastine | 404.2 | -14 Da | ~0.92 | 98 (Demethylated ring) |

Control Strategy for Formulation

To mitigate these impurities in the final drug product (e.g., nasal sprays):

-

Antioxidants: Inclusion of EDTA (to chelate metal ions that catalyze oxidation) or mild antioxidants.

-

pH Control: Maintaining pH slightly acidic can protonate the amine, making it less nucleophilic and resistant to N-oxide formation.

-

Packaging: Use of opaque containers to prevent photo-initiated auto-oxidation.

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] International Council for Harmonisation.[1][4][8][9] Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (2024).[1] Available at: [Link]

-

Journal of Chromatographic Science. Stability-Indicating LC Method for the Determination of Azelastine Hydrochloride. Available at: [Link]

-

ResearchGate. Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Available at: [Link]

Sources

- 1. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products [pubmed.ncbi.nlm.nih.gov]

- 6. ikev.org [ikev.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Stability Profiling and Characterization of (S)-Azelastine N-Oxide

Executive Summary

In the development of (S)-Azelastine—the pharmacologically active enantiomer of the second-generation antihistamine Azelastine—the control of oxidative impurities is critical for regulatory compliance (ICH Q3A/B) and product safety. (S)-Azelastine N-Oxide (CAS: 1346617-06-8) represents a primary degradation product formed via the oxidation of the tertiary amine within the azepane ring. Unlike hydrolytic degradants, this impurity introduces additional stereochemical complexity, often presenting as a mixture of diastereomers that challenges conventional achiral HPLC resolution.

This guide provides a technical deep-dive into the stability profile of (S)-Azelastine N-Oxide, detailing its formation kinetics, analytical characterization via LC-MS/Q-TOF, and rigorous protocols for oxidative stress testing.

Chemical Basis of Instability

Structural Vulnerability

(S)-Azelastine contains a hexahydro-1-methyl-1H-azepine moiety.[1] The tertiary nitrogen in this ring is electron-rich and highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), specifically peroxides found in excipients (e.g., povidone, PEG) or atmospheric oxygen under high-stress conditions.

Stereochemical Implications

The oxidation of (S)-Azelastine does not merely add an oxygen atom; it creates a new center of chirality at the nitrogen atom (though nitrogen inversion usually prevents isolation of N-chiral centers, N-oxides are configurationally stable). Consequently, the oxidation of the pure (S)-enantiomer yields (S)-Azelastine N-Oxide , which may exist as a pair of diastereomers (syn/anti relative to the azepane ring substituents).

-

Transformation:

-

Result: Formation of polar, hygroscopic N-oxide species with distinct retention times in Reverse Phase Chromatography (RPC).

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway and the relationship between the parent molecule and its N-oxide degradant.

Figure 1: Mechanistic pathway showing the susceptibility of the azepane tertiary amine to oxidative attack, leading to N-oxide formation.[1][2][3][4][5][6][7][8][9][10][11]

Stability Profile and Stress Testing Data

Forced Degradation Summary

Recent forced degradation studies on Azelastine Hydrochloride have established its sensitivity profile.[7] While the drug shows resilience to thermal stress, it exhibits significant degradation under oxidative and photolytic conditions.[12]

| Stress Condition | Reagent / Condition | Duration | Degradation Observed | Major Impurity Identified |

| Oxidative | 30% H₂O₂ at 80°C | 2-5 Hours | High (>15%) | Azelastine N-Oxide |

| Acidic Hydrolysis | 1N HCl at 80°C | 5 Hours | Low (<5%) | Desmethyl Azelastine |

| Alkaline Hydrolysis | 1N NaOH at 80°C | 5 Hours | Moderate (5-10%) | Carboxylic Acid Deriv. |

| Photolytic | UV Light (254 nm) | 24 Hours | Moderate | Photo-isomers |

| Thermal | 70°C (Dry Heat) | 8 Hours | Negligible | None |

Data synthesized from forced degradation studies on Azelastine HCl [1, 2].[4][7][10][12]

Kinetics of N-Oxide Formation

The formation of (S)-Azelastine N-Oxide follows pseudo-first-order kinetics in the presence of excess peroxide. The reaction rate is pH-dependent; basic conditions enhance the nucleophilicity of the tertiary amine, thereby accelerating N-oxide formation.

Analytical Methodology: Detection and Characterization

To accurately quantify (S)-Azelastine N-Oxide, a stability-indicating method (SIM) must be employed. Standard C18 columns are generally effective, but specific mobile phase modifiers are required to manage the peak shape of the polar N-oxide.

Recommended LC-MS/UPLC Protocol

This protocol ensures separation of the N-oxide from the parent peak and other process impurities.

-

Instrument: UPLC coupled with Q-TOF-MS (for characterization) or PDA (for routine release).

-

Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[4][7][12]

-

Mobile Phase A: 10mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).

-

Elution Mode: Isocratic or Gradient (Isocratic 60:40 A:B recommended for routine N-oxide monitoring).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

MS Parameters: Positive ESI mode; Mass range 100–1000 m/z.

Identification Criteria

-

Retention Time (RT): The N-oxide is more polar than (S)-Azelastine. Expect the N-oxide to elute earlier (lower

) than the parent peak in Reverse Phase chromatography. -

Mass Shift: Look for a parent ion at [M+H]⁺ + 16 Da .

-

(S)-Azelastine: ~382.17 m/z

-

(S)-Azelastine N-Oxide: ~398.17 m/z

-

Experimental Protocol: Oxidative Stress Study

This protocol is designed to generate (S)-Azelastine N-Oxide in situ for method validation (specificity) and to determine the "worst-case" stability limits.

Workflow Diagram

Figure 2: Step-by-step workflow for generating and isolating N-oxide impurities for validation.

Detailed Steps

-

Preparation: Dissolve 10 mg of (S)-Azelastine HCl in 10 mL of Methanol.

-

Stressing: Transfer 5 mL of stock solution to a reflux flask. Add 5 mL of 30% Hydrogen Peroxide (

). -

Incubation: Heat at 80°C for 2 hours. Note: If degradation exceeds 20%, reduce temperature to 60°C to prevent secondary degradation.

-

Quenching: Cool to room temperature. Add a stoichiometric excess of Sodium Metabisulfite solution to neutralize residual peroxide (verify with starch-iodide paper).

-

Analysis: Dilute to analytical concentration with Mobile Phase and inject immediately.

Control Strategies & Mitigation

To maintain (S)-Azelastine N-Oxide levels below the ICH Q3B qualification threshold (typically 0.15% or 1.0 mg/day intake), the following controls are mandatory:

-

Excipient Selection: Use "Low Peroxide" grades of Povidone, PEG, or Polysorbates. Peroxides in these excipients are the primary driver of N-oxide formation in solid/liquid dosage forms.

-

Manufacturing Environment: Process under nitrogen blanketing if formulation involves liquid phases or heating.

-

Packaging: Use packaging with low oxygen permeability (e.g., Alu-Alu blisters) and consider oxygen scavengers for high-risk formulations.

-

Storage: The N-oxide is hygroscopic.[9][13] Store reference standards at -20°C under inert atmosphere [3].

References

-

Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. Rapid Communications in Mass Spectrometry. (2024).[4] [12]

-

Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Analytical Sciences. (2014).

-

Azelastine N-Oxide Product Datasheet & Stability. United States Biological. [9]

-

Azelastine Impurities and Reference Standards. Daicel Pharma Standards.

Sources

- 1. Azelastine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. archives.ijper.org [archives.ijper.org]

- 11. ijcrt.org [ijcrt.org]

- 12. researchgate.net [researchgate.net]

- 13. mybiosource.com [mybiosource.com]

(S)-Azelastine N-Oxide: Metabolic Reservoir and Critical Quality Attribute

This guide provides an in-depth technical analysis of (S)-Azelastine N-Oxide, focusing on its dual role as a metabolic reservoir and a critical oxidative impurity in pharmaceutical development.

Technical Whitepaper for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

(S)-Azelastine N-Oxide (often designated as Impurity F in pharmacopeial contexts) represents a unique challenge in the development of second-generation antihistamines. While N-desmethylazelastine is the primary pharmacologically active metabolite, the N-oxide variant plays a subtler, often overlooked role as a metabolic reservoir . Furthermore, its formation serves as a primary indicator of oxidative instability during drug product shelf-life. This guide dissects the stereochemical, metabolic, and analytical dimensions of this compound.

Molecular Architecture & Stereochemistry

Azelastine is administered as a racemic mixture, but its metabolism exhibits stereochemical nuances. The N-oxide is formed via the oxidation of the tertiary nitrogen within the azepane ring.

-

Chemical Name: 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

-

Molecular Formula:

[1] -

Molecular Weight: 397.90 g/mol (+16 Da relative to parent)

-

Key Feature: The N-oxide bond is coordinate covalent (

), creating a highly polar functionality that significantly alters the lipophilicity (

Stereochemical Implications

While the parent drug is a racemate, the (S)-enantiomer N-oxide is of specific interest due to the chiral environment of metabolic enzymes. Unlike the desmethyl metabolite, which retains the basicity of the amine, the N-oxide is neutral to weakly basic, reducing its affinity for the H1 receptor but increasing its water solubility.

Metabolic Pathways: The "Hidden" Cycle

In the biotransformation of Azelastine, two distinct pathways compete: N-demethylation (activation) and N-oxidation (reversible sequestration).

The Activation Pathway (Major)

The primary clearance pathway involves CYP3A4 and CYP2D6 , which convert Azelastine to N-desmethylazelastine . This metabolite retains potent antihistamine activity and is responsible for the drug's prolonged duration of action.

The Reservoir Pathway (Minor/Reversible)

(S)-Azelastine N-Oxide is formed primarily by Flavin-containing Monooxygenases (FMOs) , specifically FMO1 and FMO3, which prefer nucleophilic tertiary amines as substrates. Unlike demethylation, this step is often reversible in vivo.

-

Forward Reaction (Oxidation): Mediated by FMOs (and minor CYP contribution) in the liver.

-

Reverse Reaction (Retro-reduction): N-oxides can be reduced back to the parent Azelastine by hemoglobin, mitochondrial reductases, and aldehyde oxidase. This "recycling" effect can extend the terminal half-life of the parent drug, effectively acting as a storage depot.

Metabolic Pathway Diagram

Figure 1: Metabolic map illustrating the reversible N-oxidation pathway vs. irreversible demethylation.

Analytical Forensics: Detection & Differentiation

Distinguishing the N-oxide from other oxidative metabolites (like hydroxylated forms) is critical, as both result in a +16 Da mass shift.

LC-MS/MS Differentiation Strategy

-

Mass Shift: Both Hydroxy-Azelastine and Azelastine N-Oxide show

. -

Fragmentation Pattern:

-

N-Oxide: Characteristically loses the oxygen atom as a neutral loss of 16 Da (

) or 18 Da ( -

Hydroxyl: The -OH group is usually stable on the ring structure; fragmentation leads to ring cleavage rather than simple oxygen loss.

-

Recommended Extraction Protocol

The N-oxide is more polar than the parent. Standard Liquid-Liquid Extraction (LLE) using hexane may result in poor recovery of the N-oxide.

Protocol: Solid Phase Extraction (SPE) for Simultaneous Recovery

-

Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with Methanol followed by Water.

-

Loading: Plasma sample (alkalinized to pH 9.0 to suppress ionization of the parent, though N-oxide remains polar).

-

Washing: 5% Methanol in Water (removes proteins/salts).

-

Elution: Acetonitrile:Methanol (1:1) with 0.1% Formic Acid.

-

Analysis: UHPLC-MS/MS using a C18 column.

Synthesis & Stability (Impurity Profiling)

For use as a reference standard (Impurity F), (S)-Azelastine N-Oxide must be synthesized with high stereochemical purity.

Synthetic Route

Reagents: Hydrogen Peroxide (

Step-by-Step Protocol:

-

Dissolve (S)-Azelastine free base in Methanol (0.1 M concentration).

-

Add 3.0 equivalents of 30%

dropwise at 0°C. -

Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

-

Quench: Use aqueous sodium bisulfite to neutralize excess peroxide (Critical to prevent over-oxidation).

-

Extraction: Extract with Dichloromethane.

-

Purification: Flash chromatography on silica gel. Note: N-oxides can degrade on silica; use alumina or deactivated silica if degradation is observed.

Stability Profile

-

Thermal: Unstable at high temperatures (>100°C); undergoes Cope elimination or Polonovski rearrangement.

-

Photostability: Sensitive to UV light; store in amber vials.

-

Hygroscopicity: Highly hygroscopic due to the polar N-O bond. Must be stored under inert gas (Argon/Nitrogen) at -20°C.

Quantitative Data Summary

| Parameter | Azelastine (Parent) | (S)-Azelastine N-Oxide | Desmethylazelastine |

| Molecular Weight | 381.90 | 397.90 | 367.88 |

| Primary Enzyme | N/A | FMO1, FMO3, ROS | CYP3A4, CYP2D6 |

| Activity (H1) | High ( | Low / Inactive | High ( |

| LogP (Calc) | ~4.5 | ~2.1 (More Polar) | ~3.8 |

| Metabolic Fate | Demethylation | Retro-reduction | Glucuronidation / Excretion |

| Impurity Code | N/A | Impurity F | Impurity D |

References

-

Metabolic Pathways of Azelastine

-

N-Oxide Reduction Mechanism

-

Impurity Profiling & Synthesis

- Title: Synthesis and structure of azelastine-N-oxides (ResearchG

- Source: ResearchG

-

URL:[Link]

-

Analytical Methodology (LC-MS/MS)

-

General FMO N-Oxidation

- Title: Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals.

- Source: Archives of Toxicology.

-

URL:[Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of Azelastine N-Oxide Enantiomers by HPLC and SFC

Introduction: The Criticality of Enantiomeric Purity for Drug Metabolites

Azelastine, a potent second-generation antihistamine, is a chiral compound marketed as a racemic mixture.[1] Its therapeutic efficacy is well-established in the treatment of allergic rhinitis.[2] Upon administration, azelastine is metabolized in the body, with one of the identified metabolites being Azelastine N-Oxide.[3] As with many chiral drugs, the individual enantiomers of its metabolites can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers of Azelastine N-Oxide is paramount for comprehensive pharmacokinetic studies, metabolite safety assessment, and ensuring the overall quality and safety of the parent drug.

This application note provides detailed protocols for the chiral separation of Azelastine N-Oxide enantiomers using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are designed to offer robust and reliable separation, enabling researchers and drug development professionals to accurately assess the enantiomeric composition of this critical metabolite.

The Scientific Rationale: Selecting the Right Chiral Stationary Phase

The successful separation of enantiomers hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. A CSP creates a chiral environment within the chromatographic column, leading to transient diastereomeric complexes between the enantiomers and the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation.[4]

For a molecule like Azelastine N-Oxide, which contains a stereocenter and polar functional groups, cyclodextrin-based and polysaccharide-based CSPs are excellent candidates.

-

Cyclodextrin-Based CSPs: These are known for their ability to form inclusion complexes with a wide variety of molecules. A study by Heinemann et al. successfully employed a beta-cyclodextrin CSP for the simultaneous enantioselective separation of azelastine and its metabolites, underscoring the suitability of this approach for Azelastine N-Oxide.[1] The separation mechanism involves the insertion of a portion of the analyte molecule into the cyclodextrin cavity, with secondary interactions at the rim of the cavity providing the necessary enantioselectivity.[5]

-

Polysaccharide-Based CSPs: Chiral stationary phases derived from cellulose and amylose, particularly those with carbamate derivatives, are widely used in both HPLC and SFC due to their broad applicability and high enantioselectivity.[2] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.

This guide will detail methods utilizing both a cyclodextrin-based CSP for HPLC and a polysaccharide-based CSP for SFC, providing versatile options for analytical laboratories.

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is designed based on the successful separation of azelastine and its metabolites using a beta-cyclodextrin stationary phase.[1] It offers a reliable approach for the baseline separation of Azelastine N-Oxide enantiomers.

Experimental Workflow: HPLC

Caption: Workflow for the chiral HPLC analysis of Azelastine N-Oxide.

Protocol: HPLC Separation of Azelastine N-Oxide Enantiomers

1. Materials and Reagents:

-

Azelastine N-Oxide racemic standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA) (HPLC grade)

-

Acetic Acid (Glacial, HPLC grade)

-

Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Beta-cyclodextrin based CSP (e.g., CYCLOBOND I 2000) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Methanol / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

3. Rationale for Method Parameters:

-

Mobile Phase: A polar organic mobile phase is chosen for its compatibility with the cyclodextrin column and its ability to provide good solubility for the analyte. The addition of acetic acid and triethylamine helps to improve peak shape and resolution by minimizing secondary interactions with the silica support.

-

Temperature: A controlled temperature of 25°C is recommended to ensure reproducible retention times and separation.

4. Sample Preparation:

-

Prepare a stock solution of racemic Azelastine N-Oxide at 1 mg/mL in methanol.

-

Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

-

Inject the racemic standard six times.

-

The resolution between the two enantiomer peaks should be ≥ 1.5.

-

The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.

6. Expected Results:

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | ~12.5 | ~14.2 |

| Resolution (Rs) | - | ≥ 1.8 |

| Tailing Factor | ≤ 1.5 | ≤ 1.5 |

Supercritical Fluid Chromatography (SFC) Method

SFC is an attractive alternative to HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption.[] This method utilizes a polysaccharide-based CSP, which is highly effective in SFC.

Experimental Workflow: SFC

Caption: Workflow for the chiral SFC analysis of Azelastine N-Oxide.

Protocol: SFC Separation of Azelastine N-Oxide Enantiomers

1. Materials and Reagents:

-

Azelastine N-Oxide racemic standard

-

Methanol (SFC grade)

-

Ethanol (SFC grade)

-

Isopropylamine (IPA) (SFC grade)

-

Carbon Dioxide (SFC grade)

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) |

| Dimensions | 150 x 4.6 mm, 3 µm |

| Mobile Phase | A: Supercritical CO2; B: Methanol with 0.1% Isopropylamine |

| Gradient | 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

| Run Time | Approximately 8 minutes |

3. Rationale for Method Parameters:

-

Mobile Phase: Supercritical CO2 is the primary mobile phase, with methanol as a polar modifier to elute the polar Azelastine N-Oxide. Isopropylamine is a common additive in SFC for basic compounds, improving peak shape and efficiency.

-

Back Pressure and Temperature: These parameters are crucial for maintaining the supercritical state of the mobile phase and ensuring optimal chromatographic performance.

4. Sample Preparation:

-

Prepare a stock solution of racemic Azelastine N-Oxide at 1 mg/mL in methanol.

-

Dilute the stock solution with methanol to a final concentration of 20 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

-

Inject the racemic standard six times.

-

The resolution between the two enantiomer peaks should be ≥ 1.5.

-

The RSD for the peak areas of each enantiomer should be ≤ 2.0%.

6. Expected Results:

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | ~3.8 | ~4.5 |

| Resolution (Rs) | - | ≥ 2.0 |

| Tailing Factor | ≤ 1.4 | ≤ 1.4 |

Method Validation and Trustworthiness

For use in a regulated environment, both the HPLC and SFC methods described should be fully validated according to ICH guidelines.[7] The validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. This ensures the reliability and trustworthiness of the data generated for pharmacokinetic and quality control applications.

Conclusion

The enantiomers of Azelastine N-Oxide can be effectively separated using both HPLC on a cyclodextrin-based chiral stationary phase and SFC on a polysaccharide-based chiral stationary phase. The HPLC method provides a robust and well-established approach, while the SFC method offers the advantages of higher throughput and reduced environmental impact. The choice between the two techniques will depend on the specific requirements and available instrumentation of the laboratory. These protocols provide a strong foundation for researchers and drug development professionals to accurately determine the enantiomeric purity of Azelastine N-Oxide, contributing to a more complete understanding of the metabolism and safety profile of azelastine.

References

-

Heinemann, U., Blaschke, G., & Knebel, N. (2003). Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography. Journal of Chromatography B, 793(2), 389-404. [Link]

- Patel, B. K., & Valentova, J. (2002). Chromatographic Separation and Enantiomeric Resolution of Flurbiprofen and Its Major Metabolites.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(6), 2589. [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. International Journal of Molecular Sciences, 24(17), 13113. [Link]

-

MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2697. [Link]

-

MDPI. (2021). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 26(18), 5486. [Link]

-

PubChem. (n.d.). Azelastine. Retrieved from [Link]

-

PubMed. (2003). Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography. Retrieved from [Link]

-

Pharmaceutical Technology. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

-

PubMed. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Retrieved from [Link]

-

PubMed. (2014). A clinical pharmacokinetic study comparing two azelastine hydrochloride nasal formulations in a single-dose design. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The principle of HPLC chiral separation: a flow of dissolved chiral drug... Retrieved from [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

-

RSC Publishing. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 44(33), 14269-14276. [Link]

Sources

- 1. Simultaneous enantioselective separation of azelastine and three of its metabolites for the investigation of the enantiomeric metabolism in rats. I. Liquid chromatography-ionspray tandem mass spectrometry and electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. afmps.be [afmps.be]

- 3. dujps.com [dujps.com]

- 4. researchgate.net [researchgate.net]

- 5. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Preparation of (S)-Azelastine N-Oxide reference standards

Executive Summary & Scientific Rationale

In the lifecycle of Azelastine—a potent second-generation H1-receptor antagonist—the N-oxide metabolite represents a critical quality attribute. While Azelastine is often marketed as a racemate or the (R)-enantiomer in some jurisdictions, the (S)-enantiomer has garnered specific interest in chiral metabolic profiling and enantioselective pharmacokinetics.

The Challenge:

The preparation of (S)-Azelastine N-Oxide is not merely an oxidation reaction; it is a stereochemical challenge. Oxidation of the tertiary azepane nitrogen creates a new chiral center at the nitrogen atom (

The Solution:

This guide provides a high-fidelity protocol using meta-Chloroperoxybenzoic acid (mCPBA) for the controlled oxidation of (S)-Azelastine. This method is preferred over Hydrogen Peroxide (

Strategic Reaction Pathway

The transformation involves the electrophilic attack of the peroxy oxygen of mCPBA on the lone pair of the tertiary amine in the azepane ring.

Figure 1: Synthesis Pathway & Stereochemical Outcome

Caption: Electrophilic oxidation of (S)-Azelastine yielding diastereomeric N-oxides due to the formation of a new chiral center at Nitrogen.

Detailed Experimental Protocol

Safety Precaution: mCPBA is a shock-sensitive oxidizer. Handle behind a blast shield. Azelastine is a potent bioactive compound; use full PPE.

Materials & Reagents

| Reagent | Specification | Role |

| (S)-Azelastine | >99% ee, Free Base | Starting Material |

| mCPBA | 77% max (balance benzoic acid/water) | Oxidant |

| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Solvent |

| Sodium Sulfite ( | 10% Aqueous Solution | Quenching Agent |

| Sodium Bicarbonate ( | Saturated Aqueous Solution | Neutralization |

Step-by-Step Synthesis

Step 1: Preparation of Free Base

-

If starting with (S)-Azelastine HCl, dissolve 1.0 g (2.6 mmol) in 20 mL water. Adjust pH to 10 using 1M NaOH.

-

Extract with DCM (

mL). Dry combined organics over

Step 2: Oxidation Reaction

-

Dissolve (S)-Azelastine free base (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve mCPBA (1.1 eq) in DCM (5 mL/g) and add it dropwise to the reaction mixture over 15 minutes.

-

Expert Insight: Slow addition prevents localized exotherms which can lead to side reactions (e.g., N-dealkylation).

-

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2 hours.

-

Monitoring: Check progress via TLC (Mobile Phase: 10% MeOH in DCM). The N-oxide will appear significantly more polar (lower

) than the starting amine.

Step 3: Work-Up & Purification

-

Quench: Add 10%

solution (10 mL) and stir vigorously for 10 minutes to destroy excess peroxide (starch-iodide paper test should be negative). -

Wash: Transfer to a separatory funnel. Wash the organic layer with saturated

( -

Dry: Dry the organic layer over

and concentrate under reduced pressure. -